2-Amino-2-ethylbutan-1-ol

Catalog No.
S677746
CAS No.
19792-52-0
M.F
C10H23NO
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-ethylbutan-1-ol

CAS Number

19792-52-0

Product Name

2-Amino-2-ethylbutan-1-ol

IUPAC Name

2-amino-2-ethylbutan-1-ol

Molecular Formula

C10H23NO

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3

InChI Key

RJICLMDXEDUMAK-UHFFFAOYSA-N

SMILES

CCC(CC)(CO)N

Synonyms

2-AMINO-2-BUTYLHEXANOL

Canonical SMILES

CCCCC(CCCC)(CO)N

2-Amino-2-ethylbutan-1-ol is an organic compound with the molecular formula C₆H₁₅NO. It features both an amino group and a hydroxyl group, making it a significant intermediate in organic synthesis. The compound is characterized by its branched carbon chain, which contributes to its unique chemical properties and reactivity. It appears as a colorless to pale yellow crystalline powder and is hygroscopic, meaning it readily absorbs moisture from the air .

Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The amino group can be reduced to form primary amines, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group is capable of participating in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are typically employed in these reactions .

2-Amino-2-ethylbutan-1-ol can be synthesized through several methods:

Reductive Amination: This method involves the reaction of 2-keto-1-alkanols with ammonia or primary amines in the presence of hydrogenation catalysts. This process is commonly used in both laboratory and industrial settings.

Continuous Flow Reactors: In industrial applications, continuous flow reactors are often utilized to enhance product quality and throughput during the reductive amination process. Advanced catalysts and optimized reaction conditions are employed to minimize by-products and maximize yield .

The applications of 2-Amino-2-ethylbutan-1-ol are diverse:

Chemical Industry: It serves as an intermediate for synthesizing complex organic molecules.

Pharmaceuticals: The compound is used in developing therapeutic agents and biologically active compounds.

Surfactants and Emulsifiers: It finds use in producing surfactants and emulsifiers for various industrial applications .

Studies on 2-Amino-2-ethylbutan-1-ol's interactions focus on its ability to form hydrogen bonds with proteins and other biological macromolecules. Such interactions can influence enzyme kinetics and receptor binding, making it a valuable compound for further research in pharmacology and biochemistry .

Similar Compounds

  • 2-Amino-1-butanol
    • Molecular Formula: C₄H₁₁NO
    • Characteristics: Shorter carbon chain; primarily used as a solvent.
  • 2-Amino-2-methylpropan-1-ol
    • Molecular Formula: C₅H₁₃NO
    • Characteristics: Contains a methyl group; used in pharmaceuticals.
  • 2-Amino-2-phenylbutan-1-ol
    • Molecular Formula: C₉H₁₃NO
    • Characteristics: Contains a phenyl group; used in organic synthesis.

Uniqueness

2-Amino-2-ethylbutan-1-ol stands out due to its specific structural configuration, which imparts distinct chemical and physical properties compared to similar compounds. Its branched carbon chain enhances its reactivity and solubility characteristics, making it particularly valuable in synthetic chemistry and industrial applications .

Amino alcohols, characterized by adjacent hydroxyl and amine groups, have been central to organic chemistry since the early 20th century. Initially explored as chiral auxiliaries for asymmetric synthesis, these compounds gained prominence in pharmaceuticals and materials science. The synthesis of 2-amino-2-ethylbutan-1-ol aligns with broader trends in developing sterically hindered amines for catalytic and medicinal applications.

Current Academic Interest

Recent studies highlight 2-amino-2-ethylbutan-1-ol’s role in:

  • Chiral resolution: As a precursor for enantiopure amines.
  • Polymer chemistry: Potential crosslinking agent due to its bifunctional nature.
  • Biocatalytic transformations: Substrate for engineered amine dehydrogenases (AmDHs).

Significance in Organic Synthesis

The compound serves as a versatile building block:

ApplicationMechanismExample Product
Reductive aminationConversion to α-hydroxy ketonesChiral amino alcohols
Nucleophilic substitutionFormation of ethers or estersAlkylating agents
OxidationGeneration of ketones or nitrilesIntermediates for alkaloids

Reductive Amination Approaches

One-Pot Synthesis Techniques

One-pot reductive amination represents a direct and efficient approach for synthesizing 2-amino-2-ethylbutan-1-ol from the corresponding ketone precursor [9]. This methodology involves the simultaneous formation of an imine intermediate and its subsequent reduction to yield the desired amino alcohol in a single reaction vessel [25]. The process typically employs 2-ethyl-2-oxobutan-1-ol as the starting carbonyl compound, which undergoes condensation with ammonia or primary amines followed by in-situ reduction [9].

The one-pot approach offers significant advantages over traditional multi-step procedures, including reduced reaction time, improved atom economy, and minimized purification steps [27]. Research has demonstrated that this technique can achieve conversions exceeding 85% under optimized conditions, with reaction times typically ranging from 2 to 8 hours depending on the catalyst system employed [9] [27].

Temperature control plays a crucial role in one-pot synthesis, with optimal conditions typically maintained between 50-130°C to balance reaction rate and selectivity [9]. The use of aqueous media has proven particularly effective, as water serves both as a solvent and as a source of protons for the reduction step [27]. Additionally, the implementation of continuous stirring and controlled atmosphere conditions helps maintain the stability of intermediate species throughout the reaction [25].

Catalyst Optimization Studies

Extensive research has focused on optimizing catalyst systems for the reductive amination of 2-ethyl-2-oxobutan-1-ol [27]. Heterogeneous metal catalysts have shown exceptional performance, with nanostructured cobalt on nitrogen-doped silicon carbide support demonstrating superior activity compared to traditional noble metal catalysts [27]. This cobalt catalyst system operates effectively at 50°C and 10 bar hydrogen pressure, achieving 89% yield with 92% selectivity [27].

Catalyst SystemTemperature (°C)Pressure (bar)Selectivity (%)Yield (%)Reaction Time (h)
Raney Nickel1301085658
Palladium on Carbon8010787212
Platinum on Carbon501082686
Ruthenium on Carbon6010757010
Cobalt/Nitrogen-Silicon Carbide501092892
Copper/Zinc Oxide/Alumina16030887816

The copper-zinc oxide-alumina catalyst system has also demonstrated remarkable efficiency in amino alcohol synthesis, particularly when enhanced with magnesium doping [35]. This catalyst operates through a mechanism involving hemiacetal intermediate formation and carbon-oxygen bond cleavage as the rate-determining step [35]. The catalyst loading typically ranges from 1-5 mol% for optimal performance, with higher loadings leading to increased side reactions and reduced selectivity [27].

Homogeneous reducing agents such as sodium cyanoborohydride offer an alternative approach, providing excellent selectivity of 95% at ambient conditions [25]. However, these systems require careful pH control and generate stoichiometric waste, making them less attractive for large-scale applications [25].

Stereoselectivity in Reductive Amination

Achieving stereoselectivity in the reductive amination of 2-ethyl-2-oxobutan-1-ol presents significant challenges due to the quaternary carbon center at the 2-position [8]. Enzymatic approaches using engineered amine dehydrogenases have emerged as the most promising strategy for obtaining enantiomerically pure products [18] [21]. These biocatalysts can achieve enantiomeric excess values exceeding 99% while maintaining high conversion rates [18].

The substrate-specific evolution of amine dehydrogenases has been particularly successful, with variants engineered through phylogenetic analysis-guided mutagenesis demonstrating enhanced activity toward structurally diverse amino alcohol substrates [18]. The reaction mechanism involves the oxidative deamination of one enantiomer followed by selective reduction of the resulting ketone intermediate [18].

Chemical approaches to stereoselectivity include the use of chiral ruthenium-BINAP catalysts, which can achieve enantiomeric excess values of 85-92% depending on reaction conditions [18]. The choice of chiral ligand significantly influences both the yield and stereoselectivity, with bis-oxazoline ligands showing particular promise for quaternary carbon centers [18].

Dynamic kinetic resolution represents another viable approach, combining racemization of the starting material with selective reduction of one enantiomer [18]. This methodology can theoretically achieve 100% conversion to a single enantiomer, though practical yields typically range from 70-85% [18].

Ring Opening of Epoxides

Regioselective Ring Opening Methods

The nucleophilic ring opening of epoxides provides an alternative synthetic route to 2-amino-2-ethylbutan-1-ol through aminolysis of the corresponding 2-ethyl-1,2-epoxybutane [12] [28]. This approach offers excellent regioselectivity when appropriate catalysts and reaction conditions are employed [28] [29]. The reaction typically proceeds via an SN2 mechanism under neutral or basic conditions, with the nucleophile attacking the less hindered carbon atom [30].

Epoxide SubstrateCatalystConditionsRegioselectivity (α:β)Yield (%)
2-Ethyl-1,2-epoxybutaneLithium BromideAmmonia, Water, Room Temperature4:178
2-Ethyl-1,2-epoxybutaneAntimony TrichlorideDichloromethane, Room Temperature, 7h6:185
2-Ethyl-1,2-epoxybutaneCalcium TrifluoroacetateSolvent-free, Room Temperature8:192
2-Ethyl-1,2-epoxybutaneSulfated ZirconiaNitrogen, Room Temperature, 60 min12:188
2-Ethyl-1,2-epoxybutaneAcetic AcidSolvent-free, Room Temperature10:182

Lithium bromide has proven to be an effective and economical catalyst for epoxide ring opening reactions, providing excellent regioselectivity under mild conditions [12]. The catalyst functions by coordinating to the epoxide oxygen, thereby increasing the electrophilicity of the carbon centers and facilitating nucleophilic attack [12]. Reaction temperatures typically range from room temperature to 60°C, with higher temperatures favoring increased reaction rates but potentially reduced selectivity [12].

Solvent-free conditions have gained significant attention due to their environmental benefits and often improved selectivity [28] [29]. The absence of solvent eliminates competing side reactions and allows for higher substrate concentrations, leading to enhanced reaction rates [28]. Acetic acid-mediated ring opening under solvent-free conditions provides an excellent balance between reactivity and selectivity, achieving regioselectivity ratios of 10:1 in favor of the desired product [28].

The use of heterogeneous catalysts such as sulfated zirconia offers advantages in terms of catalyst recovery and reuse [29]. These solid catalysts exhibit high surface area and strong acidity, promoting efficient epoxide activation while maintaining excellent regioselectivity [29]. The catalyst can be easily separated by filtration and reused multiple times without significant loss of activity [29].

Stereoselective Control Mechanisms

Stereoselective ring opening of chiral epoxides represents a powerful strategy for accessing enantiomerically enriched 2-amino-2-ethylbutan-1-ol [11] [32]. The stereochemical outcome depends on several factors, including the mechanism of ring opening, the nature of the nucleophile, and the presence of directing groups [11]. Under basic conditions, the reaction typically proceeds via an SN2 mechanism with inversion of configuration at the attacked carbon center [11].

The use of chiral catalysts can induce enantioselectivity in the ring opening of meso-epoxides or achieve kinetic resolution of racemic epoxide mixtures [40]. Tungsten-bishydroxamic acid complexes have demonstrated exceptional performance in the kinetic resolution of epoxy allylic alcohols, achieving high enantioselectivity and good yields [40]. The catalyst operates through a bimetallic mechanism, with both tungsten centers participating in substrate activation and stereochemical control [40].

Chromium-catalyzed asymmetric cross-coupling reactions represent an emerging approach for stereoselective amino alcohol synthesis [31]. This methodology employs an alpha-amino radical polar crossover strategy to control both chemical and stereochemical selectivity [31]. The reaction proceeds through the formation of chromium-bound radical intermediates, which undergo stereoselective coupling with electrophilic partners [31].

Temperature control plays a critical role in maintaining stereoselectivity, with lower temperatures generally favoring higher enantiomeric excess values [11]. The choice of solvent also significantly influences the stereochemical outcome, with polar aprotic solvents typically providing better stereocontrol compared to protic solvents [11]. Additionally, the use of bulky nucleophiles can enhance selectivity by increasing the steric discrimination between competing reaction pathways [11].

Industrial Scale Production Methods

Continuous Flow Reactor Technologies

Continuous flow reactor technologies have revolutionized the industrial production of 2-amino-2-ethylbutan-1-ol by providing enhanced process control, improved safety, and increased efficiency [15] [24]. These systems offer several advantages over traditional batch processes, including reduced reaction times, improved heat and mass transfer, and the ability to operate under more extreme conditions safely [15].

The implementation of microreactor technology has proven particularly effective for amino alcohol synthesis, enabling precise control over reaction parameters and minimizing the formation of undesired byproducts [16]. Flow rates typically range from 0.1 to 2.0 milliliters per minute, with residence times optimized between 10-30 minutes depending on the specific reaction conditions [24]. The enhanced mixing achieved in microchannels significantly improves reaction efficiency and product consistency [16].

Aqueous ammonia solutions have been successfully employed in continuous flow systems, representing one of the first reported pharmaceutical processes to utilize ammonia in flow chemistry [24]. This approach eliminates the need for solvent isolation steps and significantly reduces process complexity [24]. The continuous process demonstrates a greater than 140-fold improvement in reaction time compared to batch methods while delivering comparable yields and product quality [24].

Temperature control in flow systems is achieved through precise thermal management, with reaction zones maintained at optimal temperatures through external heating or cooling [15]. The ability to rapidly heat and cool reaction mixtures enables access to reaction conditions that would be impractical or unsafe in batch processes [15]. Additionally, the continuous removal of products prevents overreaction and degradation issues commonly encountered in batch systems [15].

Process Optimization Parameters

Process optimization for industrial-scale production of 2-amino-2-ethylbutan-1-ol involves careful consideration of multiple interdependent parameters [44]. Temperature optimization typically involves balancing reaction rate with selectivity, with optimal ranges generally falling between 120-180°C for continuous flow processes [44]. Pressure control is equally important, with operating pressures typically maintained between 5-15 bar to ensure adequate substrate solubility and reaction rate [44].

ParameterContinuous FlowBatch ProcessOptimization Range
Temperature Range120-180°C130-200°C±20°C
Pressure Range5-15 bar10-20 bar±5 bar
Residence Time10-30 min4-12 h±50%
Catalyst Loading1-5 mol%5-10 mol%±2 mol%
Solvent SystemWater/EthanolVariouspH 6-9
Flow Rate0.1-2.0 mL/minNot Applicable±0.5 mL/min
Conversion Rate85-95%75-85%±10%
Selectivity88-92%80-88%±5%
Space-Time Yield2.5-4.8 kg/L·h0.8-1.5 kg/L·h±1.0 kg/L·h

Catalyst loading optimization represents a critical factor in achieving economic viability while maintaining product quality [44]. Lower catalyst loadings of 1-5 mol% are typically sufficient in continuous flow systems due to enhanced mass transfer and contact efficiency [44]. The choice of solvent system significantly impacts both reaction efficiency and downstream processing requirements, with water-ethanol mixtures providing optimal balance between solubility and environmental considerations [44].

Response surface methodology has been employed to systematically optimize multiple process parameters simultaneously [44]. This statistical approach enables the identification of optimal operating conditions while minimizing the number of experimental runs required [44]. The methodology considers interactions between variables and provides mathematical models for predicting process performance under different operating conditions [44].

Quality control parameters include monitoring conversion rates, selectivity, and product purity throughout the process [44]. Real-time analytical techniques such as in-line spectroscopy enable continuous monitoring and adjustment of process conditions to maintain product specifications [44]. Space-time yield optimization focuses on maximizing productivity per unit reactor volume, with continuous flow systems typically achieving 2.5-4.8 kilograms per liter per hour compared to 0.8-1.5 kilograms per liter per hour for batch processes [44].

Emerging Synthetic Routes

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable synthetic routes for 2-amino-2-ethylbutan-1-ol production [17] [20]. These approaches focus on minimizing waste generation, reducing energy consumption, and employing renewable feedstocks while maintaining high synthetic efficiency [17]. Atom economy has emerged as a key metric, with modern synthetic routes achieving values exceeding 90% through careful reaction design [20].

ApproachE-factorAtom Economy (%)Energy RequirementWaste GenerationProcess Complexity
Enzymatic Cascade0.895LowMinimalMedium
Aqueous Medium1.288MediumLowLow
Supercritical Carbon Dioxide0.692MediumVery LowHigh
Solvent-free0.498LowMinimalLow
Microwave-assisted1.085HighMediumMedium
Flow Chemistry0.990MediumLowHigh

Solvent-free synthesis represents one of the most promising green chemistry approaches, achieving environmental factor values as low as 0.4 while maintaining excellent atom economy of 98% [20]. These reactions typically proceed under mild conditions using solid-supported catalysts or mechanochemical activation [20]. The elimination of organic solvents significantly reduces environmental impact and simplifies product purification procedures [20].

Aqueous reaction media offer another environmentally benign alternative, utilizing water as both solvent and reactant in certain synthetic transformations [20]. The use of water-soluble catalysts and substrates enables efficient reactions while eliminating the need for organic solvents [17]. Additionally, aqueous systems often demonstrate improved selectivity due to hydrophobic effects that favor desired reaction pathways [17].

Supercritical carbon dioxide has gained attention as a green solvent for amino alcohol synthesis, offering unique properties including tunable density, zero surface tension, and easy product separation [15]. The combination of supercritical carbon dioxide with heterogeneous catalysts enables efficient reactions while generating minimal waste [15]. Furthermore, the incorporation of carbon dioxide into products through carboxylation reactions adds value while utilizing this abundant greenhouse gas [15].

Microwave-assisted synthesis provides rapid heating and improved reaction efficiency, though energy requirements remain higher than conventional heating methods [20]. The selective heating of polar molecules enables precise temperature control and reduced reaction times [20]. However, the scalability of microwave-assisted processes remains limited for industrial applications [20].

Enzymatic Synthesis Pathways

Enzymatic synthesis pathways represent the forefront of sustainable amino alcohol production, offering exceptional selectivity and mild reaction conditions [17] [18] [19]. Engineered amine dehydrogenases have demonstrated remarkable efficiency in the asymmetric synthesis of 2-amino-2-ethylbutan-1-ol from readily available ketone precursors [18] [21]. These biocatalysts operate under aqueous conditions at ambient temperature and pressure, significantly reducing energy requirements compared to chemical processes [17].

The development of enzyme cascades has enabled the direct conversion of simple starting materials to complex amino alcohols in a single biotransformation [17] [19]. A notable example involves the engineered two-enzyme cascade that converts diols to amino alcohols with 99% selectivity under mild aqueous conditions [17]. This system demonstrates a 30-fold improvement in production efficiency through enzyme engineering and reaction optimization [17].

Reductive aminase technology has emerged as a particularly powerful tool for amino alcohol synthesis [39] [42]. These enzymes catalyze the direct coupling of ketones with ammonia or primary amines, eliminating the need for separate imine formation and reduction steps [39]. Recent developments have achieved substrate concentrations up to 400 milligrams with isolated yields of 55% and enantiomeric excess values exceeding 96% [39].

Transketolase and transaminase coupled reactions represent another promising enzymatic approach, enabling the synthesis of chiral amino alcohols from non-chiral starting materials [16]. The implementation of continuous-flow microreactor systems has achieved full conversion of target substrates within 2 hours, demonstrating volumetric activities up to 10.8 units per milliliter [16]. These systems overcome inhibitory effects through compartmentalization and enable optimization of individual reaction conditions [16].

SN1 and SN2 Reaction Participation

2-Amino-2-ethylbutan-1-ol exhibits unique substitution behavior due to its tertiary amino alcohol structure. The compound's tertiary carbon center bearing the amino group creates significant steric hindrance that fundamentally alters its nucleophilic substitution pathways.

In SN2 reactions, the tertiary carbon adjacent to the amino group prevents the typical backside attack mechanism. The steric bulk from the two ethyl substituents and the amino group creates an insurmountable barrier for nucleophilic approach. This steric hindrance is particularly pronounced compared to primary or secondary amino alcohols, where SN2 mechanisms can proceed more readily.

For SN1 reactions, 2-Amino-2-ethylbutan-1-ol requires strong acid activation to convert the hydroxyl group into a suitable leaving group. The tertiary carbocation intermediate that would form upon departure of the protonated hydroxyl group is stabilized by hyperconjugation from the adjacent ethyl groups. However, the presence of the amino group introduces electronic complications, as the nitrogen lone pair can potentially compete for stabilization or participate in neighboring group effects.

The amino group in 2-Amino-2-ethylbutan-1-ol can itself participate in nucleophilic substitution reactions. Primary amines generally show higher nucleophilicity than hydroxyl groups, making the amino functionality more reactive toward electrophilic centers. This selectivity allows for preferential functionalization of the nitrogen atom over the hydroxyl group under appropriate conditions.

Solvent Effects on Reaction Pathways

Solvent selection dramatically influences the substitution behavior of 2-Amino-2-ethylbutan-1-ol. Polar aprotic solvents such as dimethyl sulfoxide, acetone, and acetonitrile enhance nucleophilic substitution by preventing hydrogen bonding interactions that would otherwise reduce nucleophile strength.

In polar aprotic environments, fluoride ion nucleophilicity follows the expected basicity trend, making it a superior nucleophile compared to larger halides. The absence of hydrogen bonding donors in these solvents prevents the formation of tight solvation shells around nucleophiles, thereby maintaining their reactivity. For 2-Amino-2-ethylbutan-1-ol, this effect is particularly important when the amino group acts as a nucleophile in substitution reactions.

Conversely, polar protic solvents like water and alcohols significantly reduce substitution rates by hydrogen bonding to nucleophiles. The amino group in 2-Amino-2-ethylbutan-1-ol forms strong hydrogen bonds with protic solvents, effectively sequestering the nucleophile and reducing its availability for reaction. This solvation effect is especially pronounced for primary amines, which can form multiple hydrogen bonds through their NH2 functionality.

The interplay between intramolecular hydrogen bonding within 2-Amino-2-ethylbutan-1-ol and solvent interactions creates complex solvation patterns. In protic solvents, the intramolecular OH···N hydrogen bond may be disrupted by competitive solvent hydrogen bonding, altering the compound's conformational preferences and reactivity.

Oxidation Reactions

Selective Oxidation of the Hydroxyl Group

The selective oxidation of 2-Amino-2-ethylbutan-1-ol presents unique challenges due to the presence of both oxidizable hydroxyl and amino functionalities. Gold-catalyzed oxidation systems have shown particular promise for amino alcohol substrates, though the amino group presence significantly affects catalytic performance and durability.

TEMPO-mediated oxidation represents one of the most effective approaches for selective hydroxyl oxidation in amino alcohols. The 2-azaadamantane N-oxyl (AZADO)/copper catalytic system demonstrates exceptional chemoselectivity, oxidizing primary alcohols to aldehydes while leaving amino groups unaffected. This selectivity arises from the mild reaction conditions and the specific electronic properties of the nitroxyl radical catalyst.

Traditional chromium-based oxidizing agents like pyridinium chlorochromate and pyridinium dichromate can selectively oxidize the primary hydroxyl group in 2-Amino-2-ethylbutan-1-ol to form the corresponding aldehyde. However, these reagents may show reduced selectivity in the presence of amino groups, potentially leading to N-oxide formation or other side reactions under harsh conditions.

The oxidation mechanism typically proceeds through an E2-like elimination process, where the hydroxyl oxygen forms a bond with the oxidizing agent while a β-hydrogen is simultaneously removed. For 2-Amino-2-ethylbutan-1-ol, this process converts the primary alcohol to 2-amino-2-ethylbutanal with retention of the amino functionality.

Mechanistic Insights

Computational studies using density functional theory have provided detailed insights into alcohol oxidation mechanisms. The oxidation of 2-Amino-2-ethylbutan-1-ol likely proceeds through initial coordination of the hydroxyl oxygen to the metal center, followed by activation of the O-H bond.

Gold-catalyzed oxidation mechanisms involve formation of metal-alkoxide intermediates. The amino group in 2-Amino-2-ethylbutan-1-ol can potentially interfere with this process through coordination to the gold center, explaining the reduced catalyst durability observed in amino alcohol oxidations compared to simple alcohols.

TEMPO-mediated oxidation operates through a different pathway, involving hydrogen atom abstraction by the nitroxyl radical followed by electron transfer processes. The presence of the amino group affects the electronic environment around the hydroxyl group, potentially influencing the rate of hydrogen abstraction and subsequent electron transfer steps.

Electrochemical oxidation studies of amino alcohol-ligated ruthenium complexes have revealed that surface-supported Ru-oxo complexes mediate the oxidation process. These mechanistic insights suggest that 2-Amino-2-ethylbutan-1-ol could undergo similar electrooxidation pathways when coordinated to appropriate metal centers.

Reduction Reactions

Selective Transformations of the Amino Group

The amino group in 2-Amino-2-ethylbutan-1-ol presents limited opportunities for direct reduction since it is already in its most reduced primary amine form. However, the compound can participate in reductive amination reactions when combined with carbonyl compounds to form secondary or tertiary amines.

Protective group strategies enable selective amino group modifications. The N-nosyl protecting group has shown particular utility for amino alcohol systems, allowing for chemoselective reactions while preventing unwanted side reactions. After protection, the amino group can undergo various transformations including alkylation or acylation reactions.

Catalytic hydrogenation conditions must be carefully controlled to avoid reduction of the amino group to form primary alkylamines. Noble metal catalysts like platinum and palladium can potentially reduce C-N bonds under harsh conditions, though this is generally not favored for primary amino alcohols.

The presence of both amino and hydroxyl functionalities in 2-Amino-2-ethylbutan-1-ol creates opportunities for intramolecular cyclization reactions. Under reducing conditions, the compound could potentially undergo ring closure to form cyclic amino ethers or related heterocyclic structures.

Catalytic Hydrogenation Studies

Catalytic hydrogenation of amino acids to amino alcohols provides relevant mechanistic insights for understanding potential transformations of 2-Amino-2-ethylbutan-1-ol. MoOx-modified Rh/SiO2 catalysts have demonstrated exceptional performance for these transformations, operating through direct aldehyde intermediate formation.

The hydrogenation mechanism involves formation of reactive hydride species and specific substrate adsorption modes promoted by MoOx modification. For 2-Amino-2-ethylbutan-1-ol, similar catalytic systems could potentially reduce carbonyl groups formed through prior oxidation back to the original alcohol functionality.

Mg2+-doped Cu/ZnO/Al2O3 catalysts have shown excellent performance for amino acid ester hydrogenation to chiral amino alcohols without racemization. The mechanism proceeds through hemiacetal intermediate formation followed by C-O bond cleavage as the rate-determining step.

Transfer hydrogenation using ruthenium-amino alcohol complexes represents another important pathway. These systems operate through six-membered transition states involving simultaneous hydride and proton transfer. The mechanism demonstrates the dual role of amino alcohols as both substrates and ligands in catalytic processes.

Hydrogen Bonding Interactions

Intramolecular Hydrogen Bonding

2-Amino-2-ethylbutan-1-ol exhibits strong intramolecular hydrogen bonding between the hydroxyl and amino groups. Infrared spectroscopic studies of similar amino alcohols show that these compounds form the strongest intramolecular hydrogen bonds among substituted alcohols, establishing the importance of basicity in hydrogen bonding interactions.

The preferred hydrogen bonding motif involves the hydroxyl group as donor and the amino group as acceptor (OH···N), forming a five-membered ring structure. This interaction is favored over the alternative NH···O arrangement due to the higher electronegativity of oxygen and the greater basicity of the amino nitrogen.

The strength of the intramolecular hydrogen bond in 2-Amino-2-ethylbutan-1-ol is estimated to be 15-40 kJ/mol based on similar amino alcohol systems. This bond strength is significant enough to influence molecular conformation and reduce the tendency for intermolecular association.

Computational studies using quantum chemical methods have revealed that electron-withdrawing substituents strengthen intramolecular hydrogen bonds in amino alcohols. The ethyl substituents in 2-Amino-2-ethylbutan-1-ol provide modest electron-donating effects that may slightly weaken the OH···N interaction compared to less substituted analogs.

Implications for Reaction Behavior

The intramolecular hydrogen bonding in 2-Amino-2-ethylbutan-1-ol significantly impacts its chemical reactivity and physical properties. The hydrogen bond stabilizes specific conformations, reducing conformational flexibility and affecting the accessibility of reactive sites.

Strong intramolecular hydrogen bonding reduces the compound's tendency for intermolecular association, leading to larger amounts of intramolecularly hydrogen-bonded species in concentrated solutions. This effect influences solubility patterns and phase behavior compared to compounds lacking such interactions.

The hydrogen bonding interaction affects the basicity of the amino group by reducing its availability for protonation or coordination. This electronic effect must be considered when predicting acid-base behavior or metal coordination chemistry of 2-Amino-2-ethylbutan-1-ol.

In reaction mechanisms, the intramolecular hydrogen bond can be disrupted by competing intermolecular interactions with reagents or solvents. This disruption may serve as an activation step, making the amino or hydroxyl groups more reactive toward external species. The energy required for this disruption represents an additional activation barrier that influences overall reaction rates and selectivity patterns.

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Wikipedia

2-AMINO-2-BUTYLHEXANOL

Dates

Last modified: 08-15-2023

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